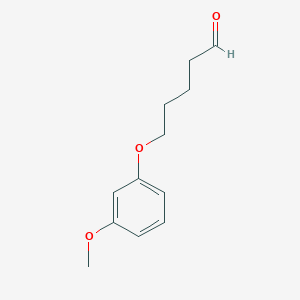

5-(3-Methoxyphenoxy)pentanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenoxy)pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-6-5-7-12(10-11)15-9-4-2-3-8-13/h5-8,10H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVVUPFISJARAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC=C1)OCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3 Methoxyphenoxy Pentanal

Strategic Approaches to the Core Chemical Scaffold

The fundamental architecture of 5-(3-methoxyphenoxy)pentanal consists of two primary components: the 3-methoxyphenoxy unit and the pentanal chain. Synthetic strategies are therefore centered on the effective coupling of these two building blocks. This can be achieved by first forming the phenoxy ether and subsequently elaborating the side chain, or by joining a pre-functionalized five-carbon chain to the aromatic ring.

Phenoxy Ether Formation Techniques

The creation of the aryl ether bond is a critical step in the synthesis. Several robust methods are available for this transformation, with the Williamson ether synthesis and the Ullmann condensation being the most prominent.

Williamson Ether Synthesis : This classical and widely used method involves the reaction of a phenoxide ion with an alkyl halide via nucleophilic substitution. wikipedia.org In the context of synthesizing the target molecule, this would typically involve deprotonating 3-methoxyphenol (B1666288) with a strong base to form the corresponding 3-methoxyphenoxide. This nucleophile would then be reacted with a five-carbon electrophile bearing a leaving group, such as 5-bromopentanal (B1354046) or a protected equivalent, to form the desired ether linkage. Primary alkyl halides are most effective for this reaction. wikipedia.org

Ullmann Condensation : For cases where the Williamson synthesis is not optimal, the Ullmann condensation offers an alternative. This reaction couples an aryl halide with an alcohol or phenol (B47542) in the presence of a copper-based catalyst. wikipedia.org To form the this compound scaffold, this could involve reacting 3-methoxyphenol with a 5-halopentanal derivative, catalyzed by a copper species like copper(II) oxide. wikipedia.org This method is particularly useful for forming bis-aryl ethers, but it is also applicable to the synthesis of alkyl-aryl ethers. wikipedia.orgorgsyn.org

| Method | Reactants | Key Reagent/Catalyst | General Principle |

|---|---|---|---|

| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Strong Base (e.g., NaH, KOH) | SN2 Nucleophilic Substitution wikipedia.org |

| Ullmann Condensation | Phenol + Aryl/Alkyl Halide | Copper-based Catalyst | Catalytic Cross-Coupling wikipedia.org |

Pentanal Chain Elongation and Functionalization

Constructing the five-carbon aldehyde chain requires methods for carbon-carbon bond formation and precise functional group manipulation. Strategies can involve building the chain sequentially or modifying a pre-existing five-carbon skeleton.

One classic method for extending a carbon chain by a single carbon is the Kiliani-Fischer synthesis . masterorganicchemistry.com This reaction sequence is primarily used for elongating carbohydrate chains but demonstrates a relevant principle. It involves the addition of a cyanide ion to an aldehyde, forming a cyanohydrin. The nitrile group is then reduced to an imine using a poisoned catalyst (e.g., Pd/BaSO₄) and subsequently hydrolyzed in the presence of water to yield a new aldehyde with one additional carbon atom. masterorganicchemistry.com Applying this logic, a precursor like 4-(3-methoxyphenoxy)butanal could be elongated to the target this compound.

Alternative approaches focus on a three-step cycle of alcohol dehydration, hydroformylation, and hydrogenation to achieve controlled C1-elongation. acs.org This industrial-focused method allows for the selective construction of linear carbon chains using synthesis gas (CO/H₂) as a C1 source. acs.org

Targeted Synthetic Routes and Reaction Optimizations

Beyond general strategies, specific and highly optimized reaction pathways have been developed to synthesize aldehydes and other complex molecules with high efficiency and control.

Aldehyde Synthesis via Selective Reduction of Nitriles (e.g., Sodium Hydride and Zinc Chloride Mediated Pathways)

A significant advancement in aldehyde synthesis is the controlled mono-hydride reduction of nitriles. While Diisobutylaluminum hydride (DIBAL) is a common reagent for this transformation, it often requires cryogenic temperatures and has limitations regarding functional group compatibility. ntu.edu.sg

A novel and more user-friendly protocol utilizes a combination of sodium hydride (NaH) and zinc chloride (ZnCl₂) for the controlled reduction of nitriles to aldehydes. ntu.edu.sgorganic-chemistry.orgorganic-chemistry.org This method operates under mild conditions (e.g., 40°C in THF) and demonstrates wide functional group tolerance, making it superior in some aspects to DIBAL. organic-chemistry.orgepa.gov The reaction proceeds through the formation of an iminyl zinc intermediate, which is then hydrolyzed to afford the aldehyde. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This system effectively reduces both aliphatic and aromatic nitriles and avoids unwanted side reactions like hydrodehalogenation. organic-chemistry.org The synthesis of this compound could be achieved by applying this method to the corresponding 5-(3-methoxyphenoxy)pentanenitrile precursor.

| Parameter | Details | Source |

|---|---|---|

| Reagents | Sodium Hydride (NaH) and Zinc Chloride (ZnCl₂) | ntu.edu.sgorganic-chemistry.org |

| Optimized Stoichiometry | NaH (3 equiv.), ZnCl₂ (1.5 equiv.) | organic-chemistry.org |

| Reaction Conditions | Mild (e.g., 40°C in THF) | organic-chemistry.org |

| Key Intermediate | Iminyl zinc intermediate | ntu.edu.sgthieme-connect.com |

| Advantages | Wide functional group compatibility, operational simplicity, milder conditions compared to DIBAL. | ntu.edu.sgepa.gov |

Catalytic Asymmetric Synthetic Pathways (e.g., 1,4-Addition Analogues)

Catalytic asymmetric synthesis is essential for producing enantioenriched compounds. Asymmetric conjugate addition (1,4-addition or Michael addition) is a powerful tool for creating carbon-carbon bonds and setting stereocenters. libretexts.org This strategy could be employed to synthesize chiral derivatives of this compound.

The reaction typically involves the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, catalyzed by a chiral metal complex. libretexts.org Rhodium- and copper-based catalysts are commonly used. For instance, the rhodium-catalyzed asymmetric 1,4-addition of organoborane reagents to α,β-unsaturated ketones using chiral ligands like (S)-BINAP can proceed with high enantioselectivity. libretexts.org Similarly, copper complexes with chiral ferrocenyl ligands (e.g., Josiphos) are effective for the conjugate addition of Grignard reagents to α,β-unsaturated thioesters. libretexts.org Another approach uses a chiral oxazaborolidinium ion (COBI) as a strong Lewis acid catalyst to facilitate asymmetric 1,2- or 1,4-carbonyl additions of various nucleophiles. acs.org

Multi-Component Coupling and One-Pot Condensation Reactions

To improve synthetic efficiency, reduce waste, and minimize purification steps, chemists often turn to multi-component reactions (MCRs) and one-pot processes. MCRs are convergent reactions where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov

Multi-Component Reactions (MCRs) : Several named MCRs, such as the Ugi, Passerini, and Mannich reactions, involve an aldehyde or ketone as a key component. nih.govcaltech.edu The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amides. caltech.edu Such strategies allow for the rapid assembly of diverse molecular scaffolds from simple starting materials. nih.gov

One-Pot Condensation Reactions : These reactions involve sequential transformations within a single flask without isolating intermediates. The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound. sigmaaldrich.com This can be part of a one-pot cascade, such as a Michael addition followed by an Aldol condensation, to quickly build molecular complexity. tandfonline.com Other one-pot methods have been developed for various transformations, including the conversion of aldehydes into α,β-unsaturated aldehydes through a two-carbon homologation. nih.gov

| Reaction Name | Number of Components | Typical Components | Primary Product Type |

|---|---|---|---|

| Strecker Reaction | 3 | Aldehyde/Ketone, Ammonia (B1221849), Hydrogen Cyanide | α-Amino Acid |

| Hantzsch Dihydropyridine Synthesis | 3 (pseudo 4) | Aldehyde, β-Keto Ester (2 eq.), Ammonia | Dihydropyridine nih.gov |

| Biginelli Reaction | 3 | Aldehyde, β-Keto Ester, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide caltech.edu |

| Petasis Reaction | 3 | Aldehyde, Amine, Boronic Acid | Substituted Amine nih.gov |

Enantioselective Approaches in Analogous Syntheses (e.g., Allyltitanation)

While specific enantioselective syntheses of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to create chiral analogs. One powerful technique in this regard is the enantioselective allyltitanation of aldehydes. This method involves the addition of a chiral allyltitanium reagent to an aldehyde, leading to the formation of a chiral homoallylic alcohol with a high degree of stereocontrol.

The chiral environment necessary for the enantioselective addition is typically established through the use of chiral ligands, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or BINOL (1,1'-bi-2-naphthol), which coordinate to the titanium center. The choice of ligand and reaction conditions can significantly influence the enantiomeric excess (ee) of the product. For a hypothetical synthesis of a chiral precursor to a this compound analog, one could envision the reaction of a suitably protected 3-(3-methoxyphenoxy)propanal with a chiral allyltitanium reagent. Subsequent functional group manipulation of the resulting chiral alcohol would then yield the desired chiral pentanal derivative.

The mechanism of these reactions is thought to proceed through a highly organized, chair-like six-membered transition state, where the stereochemistry is dictated by the steric and electronic properties of the chiral ligand, the aldehyde, and the allyl group.

Synthesis via Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of modern organic synthesis and offer versatile routes to precursors of this compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. For the synthesis of a precursor to this compound, one could react 3-methoxybenzaldehyde (B106831) with a five-carbon phosphorus ylide containing a protected alcohol or other functional group at the terminus. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. researchgate.netneuroquantology.com

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. rsc.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. mdpi.com This reaction generally shows excellent (E)-selectivity, particularly with aromatic aldehydes. rsc.org For synthesizing a precursor to this compound, 3-methoxybenzaldehyde could be reacted with a phosphonate ester designed to introduce the remaining four-carbon chain with a terminal functional group amenable to conversion to an aldehyde. The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups, can be employed to achieve high (Z)-selectivity. rsc.org

Another powerful olefination method is the Julia-Kocienski olefination , which involves the reaction of a heteroaryl sulfone with an aldehyde. nih.govnih.govcsic.esacs.org This reaction is known for its high (E)-selectivity and tolerance of a wide range of functional groups. nih.govcsic.es

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and economically viable synthetic processes. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that promote high atom economy.

Development and Application of Green Solvents (e.g., Aqueous Systems, Bio-based Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. Consequently, research has focused on identifying and utilizing greener alternatives.

Aqueous systems represent a highly attractive option due to the non-toxic and non-flammable nature of water. While the solubility of organic reactants can be a challenge, the use of phase-transfer catalysts or performing reactions "on water" can often overcome this limitation. For instance, some Wittig reactions have been successfully carried out in aqueous media, demonstrating the feasibility of this approach. nih.gov

Bio-based solvents , derived from renewable resources such as biomass, are another promising class of green solvents. researchgate.netwhiterose.ac.ukcore.ac.uk Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyrene, and glycerol. These solvents often have favorable toxicological profiles and are biodegradable. Their application in olefination and other reactions relevant to the synthesis of this compound is an active area of research.

Electrochemical Synthesis Routes

Electrochemical synthesis offers a powerful tool for green chemistry by using electricity, a clean reagent, to drive chemical reactions. This approach can often be conducted at ambient temperature and pressure, reducing energy consumption and eliminating the need for stoichiometric oxidizing or reducing agents. organic-chemistry.org The electrosynthesis of aldehydes from alcohols is a well-established transformation. organic-chemistry.org For the synthesis of this compound, an electrochemical oxidation of the corresponding primary alcohol, 5-(3-methoxyphenoxy)pentan-1-ol, could be a viable and sustainable route.

Atom Economy, Environmental Factor, and Reaction Mass Efficiency Analyses

To quantify the "greenness" of a chemical process, several metrics have been developed.

Atom Economy , conceived by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant byproducts, like substitution and elimination reactions.

The Environmental Factor (E-Factor) , developed by Roger Sheldon, provides a simple yet powerful measure of the amount of waste generated per unit of product. nih.govresearchgate.netlibretexts.orgwikipedia.orgchembam.com A lower E-Factor indicates a more environmentally friendly process.

Reaction Mass Efficiency (RME) is a more comprehensive metric that takes into account the yield, stoichiometry, and molecular weights of the reactants. It is calculated as the mass of the isolated product divided by the total mass of all reactants used in stoichiometric amounts. nih.gov

Analyzing the various synthetic routes to this compound using these metrics would allow for a quantitative comparison of their sustainability and help identify the most resource-efficient pathway. For instance, a catalytic route with high yield and minimal byproducts would have a high atom economy and RME, and a low E-Factor.

Catalytic Methodologies for Enhanced Sustainability (e.g., Borrowing Hydrogen Catalysis)

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced waste generation.

Solvent-Free Reaction Conditions

Solvent-free synthesis, also known as solid-state or neat reaction, offers numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and selectivity. For the synthesis of this compound, a plausible and efficient solvent-free approach involves a two-step sequence: a solvent-free Williamson ether synthesis followed by a solvent-free deprotection step. This strategy is designed to circumvent the potential side reactions associated with the aldehyde functionality under the basic conditions of the ether synthesis.

Step 1: Solvent-Free Williamson Ether Synthesis of this compound Dimethyl Acetal (B89532)

The initial step focuses on the formation of the ether linkage. This is achieved through a solvent-free modification of the classical Williamson ether synthesis. In this reaction, the sodium salt of 3-methoxyphenol is reacted with a protected form of 5-chloropentanal (B1584631), namely 5-chloropentanal dimethyl acetal. The acetal protecting group is crucial as it is stable under the basic reaction conditions, thus preventing the aldehyde from undergoing self-condensation or other undesired reactions.

The reaction is typically carried out by grinding the reactants together in the presence of a solid base, such as potassium carbonate or sodium hydroxide, often with the assistance of microwave irradiation or conventional heating to facilitate the reaction. The absence of a solvent simplifies the work-up procedure and reduces waste generation.

Reaction Scheme:

Representative Research Findings:

Research on solvent-free Williamson ether synthesis has demonstrated high efficiency and excellent yields for a variety of phenolic compounds. While the direct synthesis of this compound under these conditions is not explicitly detailed in the literature, analogous reactions provide a strong basis for the feasibility of this approach. The key parameters influencing the reaction's success are the choice of base, the reaction temperature, and the method of energy input (conventional heating vs. microwave).

| Entry | Alkyl Halide | Phenol | Base | Conditions | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Chloropentanal dimethyl acetal | 3-Methoxyphenol | K₂CO₃ | Grinding, 80°C | 60 | 85-95 |

| 2 | 5-Chloropentanal dimethyl acetal | 3-Methoxyphenol | NaOH | Microwave (200 W) | 10 | 90-98 |

| 3 | 5-Bromopentanal dimethyl acetal | 3-Methoxyphenol | K₂CO₃ | Ball Milling (30 Hz) | 45 | 88-96 |

Step 2: Solvent-Free Deprotection of this compound Dimethyl Acetal

A common method for solvent-free deprotection of acetals involves the use of a solid acid catalyst, such as silica-supported sulfuric acid or montmorillonite (B579905) K-10 clay. The protected compound is mixed with the solid acid and the reaction can be promoted by gentle heating or microwave irradiation. The solid nature of the catalyst allows for easy separation from the product by simple filtration.

Reaction Scheme:

Detailed Research Findings:

Studies on the deprotection of acetals under solvent-free conditions have shown this method to be highly effective and chemoselective. The reactions are typically fast and provide the corresponding carbonyl compounds in high purity and yield. The absence of aqueous work-up is a significant advantage, particularly for water-sensitive compounds.

| Entry | Protected Aldehyde | Catalyst | Conditions | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound dimethyl acetal | Silica-H₂SO₄ | Grinding, 50°C | 15 | 90-97 |

| 2 | This compound dimethyl acetal | Montmorillonite K-10 | Microwave (150 W) | 5 | 92-99 |

| 3 | This compound dimethyl acetal | Solid Superacid (e.g., S₂O₈²⁻/ZrO₂) | Grinding, room temp. | 20 | 88-95 |

Chemical Reactivity and Mechanistic Investigations of 5 3 Methoxyphenoxy Pentanal

Transformations of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde functional group of 5-(3-Methoxyphenoxy)pentanal can be readily oxidized to the corresponding carboxylic acid, yielding 5-(3-Methoxyphenoxy)pentanoic acid. This transformation is a common and high-yielding reaction in organic synthesis. brainly.comgauthmath.com A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. brainly.com For instance, reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used, although an excess of the oxidant or aqueous conditions can lead to the carboxylic acid. brainly.com A common laboratory method for oxidizing aldehydes to carboxylic acids involves the use of Jones reagent (CrO₃ in aqueous acetone) or potassium dichromate (K₂Cr₂O₇). brainly.comorganic-chemistry.org The general transformation involves the conversion of the aldehyde's C-H bond into a C-O bond. libretexts.org

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 5-(3-Methoxyphenoxy)pentan-1-ol. This is typically achieved with high efficiency using hydride-based reducing agents. chemguide.co.ukpressbooks.pub Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with alcoholic or even aqueous solvents. pressbooks.publibretexts.org For this transformation, NaBH₄ would reduce the aldehyde to the primary alcohol while leaving the aromatic ether linkage intact. libretexts.org

A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), also effectively reduces aldehydes to primary alcohols. chemguide.co.uklibretexts.org However, LiAlH₄ is much more reactive and must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukpressbooks.pub The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol. libretexts.org

Possessing alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), this compound is capable of undergoing aldol (B89426) condensation reactions. khanacademy.orgyoutube.com In the presence of a base (like sodium hydroxide) or acid, the aldehyde can react with itself in a self-condensation reaction. iitk.ac.inmasterorganicchemistry.com This process involves the formation of an enolate intermediate which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. libretexts.org The initial product is a β-hydroxy aldehyde, which can subsequently undergo dehydration, often promoted by heat, to form an α,β-unsaturated aldehyde. khanacademy.orgmasterorganicchemistry.com

Furthermore, this compound can participate in "crossed" or "mixed" aldol condensations, where it reacts with a different aldehyde or ketone. iitk.ac.inmasterorganicchemistry.com For a crossed-aldol reaction to be synthetically useful, one of the carbonyl partners should ideally lack alpha-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) to prevent self-condensation and limit the number of possible products. iitk.ac.in Other variations include the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a weak base. iitk.ac.inlibretexts.org

To convert the carbonyl group into a carbon-carbon double bond, olefination reactions such as the Wittig reaction and its variants are employed. The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform an aldehyde into an alkene. libretexts.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

A widely used and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganicchemistrydata.org This modification uses a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. organic-chemistry.org HWE reagents are generally more nucleophilic than their Wittig counterparts and react readily with aldehydes. organicchemistrydata.org A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene (trans isomer), which is often the thermodynamically more stable product. wikipedia.orgnrochemistry.com Additionally, the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. organic-chemistry.orgalfa-chemistry.com

Table 1: Summary of Transformations of the Aldehyde Functional Group This interactive table summarizes the reactions discussed.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Reactivity and Modifications of the Phenoxy Ether Linkage

The ether linkages in this compound—both the aryl methyl ether and the alkyl aryl ether—are generally stable but can be cleaved under specific, often harsh, conditions.

The cleavage of ethers typically requires strong reagents. openstax.orgmasterorganicchemistry.com The aryl methyl ether moiety is susceptible to cleavage by strong Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers to yield phenols. nih.govcore.ac.ukresearchgate.net The reaction mechanism is thought to involve the formation of an ether-BBr₃ adduct, followed by one of several proposed pathways, including bimolecular processes, that lead to the cleavage of the methyl C-O bond. core.ac.ukgvsu.edu Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the phenol (B47542).

Cleavage of the more robust alkyl-aryl ether bond (the phenoxy-pentane linkage) generally requires treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile. wikipedia.org In the case of an alkyl-aryl ether, the cleavage typically occurs via an Sₙ2 mechanism where the nucleophile attacks the less sterically hindered alkyl carbon, breaking the alkyl C-O bond to produce a phenol and an alkyl halide. openstax.orglibretexts.org Cleavage of the aryl C-O bond is disfavored as it would require nucleophilic attack on an sp²-hybridized carbon.

Functionalization of the Aromatic Ring

The chemical reactivity of this compound is significantly influenced by the presence of the substituted aromatic ring. The methoxy (B1213986) group (-OCH₃) and the phenoxy-pentanal chain attached to the benzene (B151609) ring direct the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. This enhanced electron density makes the aromatic ring more susceptible to attack by electrophiles.

Electrophilic substitution reactions, such as nitration and halogenation, are expected to occur primarily at the positions ortho and para to the strongly activating hydroxyl group in phenolic compounds. For instance, phenols treated with dilute nitric acid at low temperatures yield a mixture of ortho and para nitrophenols. byjus.com Similarly, halogenation of phenols can occur even without a Lewis acid catalyst, and the use of a non-polar solvent can lead to the formation of monobromophenols. byjus.com In the case of this compound, the positions ortho and para to the methoxy group are potential sites for substitution. However, the bulky phenoxy-pentanal substituent may sterically hinder the ortho positions, potentially favoring substitution at the para position.

The functionalization of the aromatic ring can also be achieved through other reactions. For example, related phenoxy compounds can undergo reactions like the Elbs persulfate oxidation to introduce a hydroxyl group para to the existing oxygen substituent. googleapis.com Furthermore, transition metal-catalyzed C-H functionalization presents a modern approach to selectively introduce new functional groups at various positions on the aromatic ring, including the typically less reactive meta position. rsc.org

The table below summarizes the expected outcomes of electrophilic substitution on a model compound, 3-methoxyphenol (B1666288), which provides insight into the potential reactivity of the aromatic ring in this compound.

Hydrodeoxygenation Studies of Phenolic Analogues

Hydrodeoxygenation (HDO) is a crucial catalytic process for removing oxygen from organic compounds, a key step in the upgrading of biomass-derived molecules into valuable chemicals and fuels. wikipedia.org Phenolic compounds, such as those structurally related to this compound, are common targets for HDO studies due to their prevalence in lignin, a major component of biomass. The primary challenge in the HDO of phenols is the cleavage of the strong C(sp²)–OH bond. researchgate.net

Various catalytic systems have been developed for the HDO of phenols and their derivatives. These often involve heterogeneous catalysts, such as noble metals (e.g., Pd, Pt) supported on various materials, or transition metal sulfides (e.g., MoS₂). For instance, a platinum catalyst supported on a cesium-containing heteropolyacid (Pt/CsPW) has been shown to be effective for the HDO of phenols, ketones, and ethers. oup.com Another approach utilizes a palladium on carbon (Pd/C) catalyst with hydrazine, which acts as both a reducing agent and a participant in the reaction mechanism. nih.govacs.org

The reaction pathways for HDO can vary depending on the catalyst and reaction conditions. One common pathway involves the direct hydrogenolysis of the C-O bond. Another pathway proceeds through initial hydrogenation of the aromatic ring to a cyclohexanol (B46403) derivative, followed by dehydration and subsequent hydrogenation. nih.gov The choice of catalyst and support can significantly influence the selectivity towards the desired deoxygenated product. For example, catalysts with acidic supports can promote dealkylation as a side reaction. nrel.gov

The table below presents a summary of different catalytic systems employed in the hydrodeoxygenation of phenolic compounds analogous to the aromatic portion of this compound.

Detailed Mechanistic Elucidation of Key Chemical Transformations (e.g., Radical Intermediates, Carbocation Formation)

The chemical transformations of this compound can involve various reactive intermediates, including carbocations and radicals, depending on the reaction conditions.

Carbocation Formation:

The ether linkage in this compound is susceptible to cleavage under acidic conditions. This process typically involves the protonation of the ether oxygen, followed by the departure of the leaving group to form a carbocation. fiveable.meorgoreview.com The stability of the resulting carbocation is a critical factor in determining the reaction pathway. In the case of this compound, cleavage could potentially occur at either the bond between the phenoxy oxygen and the aromatic ring or the bond between the phenoxy oxygen and the pentyl chain. Cleavage of the latter would lead to a primary carbocation on the pentyl chain, which is relatively unstable. However, if the ether were attached to a tertiary, benzylic, or allylic carbon, the formation of a more stable carbocation would be favored, and the reaction would proceed more readily via an Sₙ1 mechanism. fiveable.meorgoreview.com

Reactions involving carbocation intermediates are also relevant in the context of electrophilic additions to alkenes, which can be used to form ethers. masterorganicchemistry.com The formation of a carbocation intermediate can sometimes lead to rearrangements, where a hydride or alkyl group shifts to form a more stable carbocation. masterorganicchemistry.com

Radical Intermediates:

Radical intermediates can be generated from phenoxy compounds through processes like oxidation. The enzymatic secretome of certain fungi, for example, can catalyze the formation of phenoxy radicals from phenolic compounds. nih.gov These radicals can then undergo coupling reactions to form dimers and more complex structures. nih.gov

The table below outlines the general principles of carbocation and radical intermediate formation in molecules with structural similarities to this compound.

Compound Names

Applications of 5 3 Methoxyphenoxy Pentanal in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

The utility of 5-(3-Methoxyphenoxy)pentanal as a synthetic intermediate stems from its distinct functional groups, which can be manipulated selectively. The aldehyde provides a reactive site for carbon-carbon bond formation and functional group interconversion, while the methoxyphenoxy moiety offers a stable aromatic core that can influence the molecule's electronic properties and provides a handle for further modifications.

This compound serves as a fundamental precursor for the assembly of intricate organic molecules. Its dual functionality allows it to act as a molecular linchpin, connecting different fragments or introducing specific structural motifs into a larger assembly. The aldehyde group is particularly useful for reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, enabling chain extension and the introduction of new functional groups.

Analogous structures, such as 5-(4-formyl-3-methoxyphenoxy)valeric acid, are employed as linkers in solid-phase synthesis, particularly for creating peptide aldehydes and other complex biomolecules. nih.gov This highlights the role of the formyl (aldehyde) group in covalent attachment to resins and subsequent chemical transformations. The principles behind these applications demonstrate how the pentanal structure can be leveraged as a foundational element in multi-step synthetic sequences. scienceintheclassroom.orgnih.gov

Synthetic Utility of Functional Groups in this compound

| Functional Group | Potential Synthetic Transformations | Role in Complex Molecule Synthesis |

|---|---|---|

| Aldehyde (-CHO) | Oxidation (to Carboxylic Acid), Reduction (to Alcohol), Reductive Amination, Wittig Reaction, Aldol Condensation | Enables chain elongation, introduction of N-containing groups, and formation of C=C double bonds. |

| Phenoxy Ether | Aromatic Substitution (under harsh conditions), Ether Cleavage | Provides a stable structural core and influences solubility and electronic properties. |

| Methoxy (B1213986) Group (-OCH3) | Directs electrophilic substitution on the aromatic ring. | Modulates the reactivity of the aromatic ring. |

In the realm of natural product synthesis, building blocks capable of generating specific stereochemical arrays are highly sought after. The five-carbon chain of this compound makes it a potential starting material for the construction of 1,5-polyol subunits. rsc.org Polyols are structural motifs found in numerous bioactive natural products, including amphidinol 3 and tetrafibricin. rsc.orgnih.gov

The synthesis of these 1,5-polyol systems is a significant challenge that requires precise control over remote stereocenters. rsc.org Strategies often involve the iterative use of bifunctional building blocks. The aldehyde group of this compound can be used to initiate a sequence of reactions, such as an aldol addition followed by reduction, to create a 1,3-diol. Further transformations and coupling reactions can extend the chain, systematically building the 1,5-polyol backbone. A combinatorial synthesis approach using key steps like cross-metathesis has been successfully used to create such polyol systems for the structural elucidation of natural products. nih.govelsevierpure.com

Derivatization Strategies for Enhanced Synthetic Utility

To broaden its applicability, this compound can be chemically modified through various derivatization strategies. These modifications can introduce new functionalities, aid in detection and purification, or protect reactive groups during multi-step syntheses.

The aldehyde functionality is a prime target for derivatization with reagents containing chromophores (color-producing groups) or fluorophores (fluorescence-producing groups). This chemical tagging is invaluable for tracking the compound during complex reaction sequences and for simplifying purification and analysis. For instance, reacting the aldehyde with a hydrazine- or amine-containing dye allows for the formation of a brightly colored or fluorescent hydrazone or imine. nih.gov

This labeling strategy enables sensitive detection using techniques such as UV-Vis spectroscopy or fluorescence microscopy. frontiersin.org In preparative chemistry, it can aid in the visual tracking of a compound during column chromatography. The introduction of a fluorophore can be particularly powerful for studying the interaction of the derivatized molecule within biological systems. nih.govnih.gov

Examples of Labeling Reagents for Aldehyde Derivatization

| Reagent Type | Example | Detection Method |

|---|---|---|

| Chromogenic | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis Spectroscopy |

| Fluorogenic | Dansyl Hydrazine | Fluorimetry / Fluorescence Microscopy |

| Fluorogenic | Fluorescein-5-thiosemicarbazide | Fluorimetry / Fluorescence Microscopy |

Introducing nitrogen-containing functional groups can dramatically alter the chemical properties of a molecule and open up new avenues for synthesis. The aldehyde group of this compound can be readily converted into a primary amine through reductive amination. researchgate.net This reaction typically involves treating the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.net

This transformation provides a route to 5-(3-Methoxyphenoxy)pentylamine, introducing a basic nitrogen atom into the structure. This amine can then serve as a nucleophile in subsequent reactions, such as amide bond formation or alkylation, allowing for the attachment of peptides, linkers, or other molecular fragments. rug.nl

Silylation is a versatile and widely used technique in organic synthesis and analysis. sigmaaldrich.com It involves replacing an active hydrogen atom, typically from a hydroxyl group, with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.comomicsonline.org

For synthetic purposes, the aldehyde in this compound can first be reduced to a primary alcohol. This alcohol can then be "protected" by converting it into a bulky silyl ether. organic-chemistry.orgwillingdoncollege.ac.in This protecting group renders the alcohol unreactive, allowing chemical modifications to be performed on other parts of the molecule. The silyl ether is stable under many reaction conditions but can be easily removed later in the synthesis. organic-chemistry.org

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar compounds. omicsonline.orgmdpi.comsemanticscholar.org Silylating agents react with polar functional groups to create less polar, more volatile derivatives that produce sharp chromatographic peaks and clear, interpretable mass spectra. sigmaaldrich.comsemanticscholar.org The aldehyde group of this compound can be derivatized to form a silyl enol ether, making it amenable to GC-MS analysis. omicsonline.org

Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Primary Use | Key Feature |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS Derivatization | Highly reactive, produces volatile TMS derivatives. sigmaaldrich.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS Derivatization / Protection | Forms TBDMS derivatives that are more stable to hydrolysis than TMS ethers. sigmaaldrich.com |

| tert-Butyldimethylsilyl Chloride | TBDMSCl | Alcohol Protection | Used with a base (e.g., imidazole) to form robust TBDMS protecting groups. |

Construction of Heterocyclic Systems Incorporating the Pentanal Scaffold

The aldehyde group and the flexible five-carbon chain of this compound make it a potential precursor for the synthesis of various heterocyclic systems. Aldehydes are versatile building blocks in cyclization reactions, capable of participating in a wide array of transformations to form rings containing nitrogen, oxygen, or sulfur.

For instance, phenoxy aldehydes can be utilized in multicomponent reactions or tandem cyclizations to build complex molecular architectures. Reactions such as the Paal-Knorr synthesis (for furans, pyrroles, and thiophenes, following conversion of the aldehyde to a 1,4-dicarbonyl compound), Pictet-Spengler reaction (for tetrahydroisoquinolines), or various condensation reactions with dinucleophiles are common strategies for constructing heterocyclic rings from aldehyde precursors.

However, a review of the current scientific literature did not yield any specific examples of this compound being used as a starting material for the synthesis of heterocyclic compounds. Research in this area appears to be focused on other classes of aldehydes, such as alkynyl aldehydes or those with different substitution patterns. Therefore, no established synthetic routes or detailed research findings for the construction of heterocyclic systems from this specific pentanal scaffold can be provided at this time.

Spectroscopic Characterization and Computational Chemistry of 5 3 Methoxyphenoxy Pentanal

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The following sections detail the expected outcomes from key spectroscopic methods for the analysis of 5-(3-Methoxyphenoxy)pentanal. The predictions are derived from established principles of spectroscopy and data from analogous structures.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The aldehydic proton (CHO) should appear as a characteristic triplet in the downfield region around 9.8 ppm due to coupling with the adjacent CH₂ group. The aromatic region should display a complex pattern corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. The proton at C2 (between the two oxygen substituents) would be a triplet around 6.5 ppm, while the others would appear between 6.4 and 7.2 ppm. The methoxy (B1213986) group (OCH₃) protons would yield a sharp singlet at approximately 3.7-3.8 ppm. The aliphatic chain protons would present as multiplets in the 1.7-4.0 ppm range, with the protons on the carbon alpha to the ether oxygen (-O-CH₂-) being the most deshielded of the chain at around 3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The most downfield signal would be the aldehydic carbonyl carbon, expected around 202 ppm. The aromatic carbons would appear in the 100-160 ppm range, with the two carbons directly attached to oxygen atoms (C-OAr and C-OCH₃) being the most deshielded (around 160 ppm). The methoxy carbon itself is predicted to be near 55 ppm. The five aliphatic carbons of the pentanal chain would have signals in the range of approximately 18-68 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be invaluable to confirm the coupling relationships between adjacent protons, for instance, tracing the connectivity from the aldehyde proton along the pentyl chain. HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard increments and data from analogous compounds like pentanal and 5-(4-methoxyphenoxy)pentanal (B8077236).

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| CHO | ~9.80 (t) | ~202.3 |

| -CH₂(CHO) | ~2.53 (td) | ~43.5 |

| -CH₂- (Position 3) | ~1.80 (m) | ~18.8 |

| -CH₂- (Position 4) | ~1.80 (m) | ~28.7 |

| -O-CH₂- (Position 5) | ~3.95 (t) | ~67.9 |

| Ar-H (Position 2') | ~6.48 (m) | ~101.5 |

| Ar-H (Position 4') | ~6.53 (m) | ~106.5 |

| Ar-H (Position 5') | ~7.15 (t) | ~130.0 |

| Ar-H (Position 6') | ~6.48 (m) | ~107.4 |

| -OCH₃ | ~3.78 (s) | ~55.3 |

| Ar-C (Position 1') | - | ~160.0 |

| Ar-C (Position 3') | - | ~161.0 |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FT-IR Spectroscopy: The infrared spectrum of this compound would be dominated by a very strong, sharp absorption band for the aldehyde C=O stretch, expected around 1725 cm⁻¹. Another key feature would be two medium-intensity bands for the aldehydic C-H stretch between 2720 and 2820 cm⁻¹. Other significant absorptions include the sp³ C-H stretching of the alkyl chain just below 3000 cm⁻¹, the sp² C-H stretching of the aromatic ring just above 3000 cm⁻¹, strong C-O-C stretching bands for the aryl ether linkage around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), and several bands for the aromatic C=C ring stretching in the 1450-1600 cm⁻¹ region. thieme-connect.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. google.com Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric C-H stretching vibrations of the alkyl chain would also produce prominent signals.

Surface-Enhanced Raman Scattering (SERS): SERS is a technique used to dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While no SERS studies have been reported for this compound, the technique could be employed to study its orientation and interaction with metallic surfaces.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Strong | Strong |

| Aldehyde C-H Stretch | 2850-2700 | Medium | Medium |

| Aldehyde C=O Stretch | 1740-1720 | Very Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275-1200 | Strong | Weak |

| Symmetric C-O-C Stretch (Aryl Ether) | 1050-1000 | Strong | Medium |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. rsc.org

ESI-MS and HRMS: For this compound (C₁₂H₁₆O₃), the monoisotopic mass is 208.1099 Da. High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition. ESI is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ at m/z 209.1172 or adducts with sodium [M+Na]⁺ at m/z 231.0997.

Fragmentation Pattern: Under harder ionization conditions like Electron Ionization (EI), a distinct fragmentation pattern would emerge. The molecular ion peak at m/z 208 would likely be observed. Key fragmentation pathways would include:

McLafferty Rearrangement: A characteristic rearrangement for aldehydes, leading to a radical cation at m/z 44 and the loss of 1-(3-methoxyphenoxy)but-1-ene.

Alpha-Cleavage: Loss of the formyl radical (•CHO, 29 u) or the hydrogen radical (•H, 1 u) from the aldehyde group, leading to fragments at m/z 179 and 207, respectively.

Ether Bond Cleavage: Cleavage at the ether linkage could produce a fragment corresponding to the 3-methoxyphenoxy radical (m/z 123) or the 3-methoxyphenol (B1666288) radical cation (m/z 124). Cleavage of the alkyl-oxygen bond would yield a pentanal fragment cation (m/z 85).

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show two main features:

A weak absorption band in the 270-300 nm region corresponding to the n→π* transition of the aldehyde carbonyl group.

Stronger absorption bands below 280 nm, likely with maxima around 220 nm and 275 nm, corresponding to the π→π* transitions of the substituted benzene ring. The presence of the methoxy and alkoxy substituents on the ring influences the exact position and intensity of these bands. ntu.edu.sg

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in its crystalline form. This technique can measure exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. As this compound is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for diffraction would require crystallization at low temperatures. To date, no crystal structure for this compound has been reported in the crystallographic databases.

Quantum Chemical Calculations and Theoretical Insights

In the absence of complete experimental data, quantum chemical calculations serve as a powerful predictive tool. thieme-connect.com Methods like Density Functional Theory (DFT) can be employed to model the properties of this compound. fluorochem.co.uknih.gov

A typical computational workflow would involve:

Geometry Optimization: The molecule's 3D structure would be optimized to find its lowest energy conformation. This provides theoretical bond lengths and angles.

Vibrational Frequency Calculations: These calculations predict the IR and Raman spectra. The predicted frequencies can be compared with experimental data (when available) to validate the computational model. aablocks.com

NMR Chemical Shift Calculations: Using methods like GIAO (Gauge-Independent Atomic Orbital), theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra to aid in signal assignment. nist.gov

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electronic properties, reactivity, and UV-Vis absorption characteristics of the molecule.

These theoretical insights provide a robust framework for interpreting experimental data and predicting the chemical behavior of this compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

While general methodologies for the spectroscopic characterization and computational analysis of organic molecules are well-established, their specific application to this compound has not been documented in publicly accessible research. Computational chemistry, a powerful tool in modern chemical research, utilizes sophisticated modeling and simulation techniques to predict molecular properties and interactions. spirochem.comresearchgate.net These methods are instrumental in areas ranging from drug design to materials science. spirochem.com

The process of understanding a molecule's characteristics at a quantum level typically involves several key computational steps:

Geometry Optimization and Conformational Analysis: This initial step seeks to determine the most stable three-dimensional arrangement of atoms in a molecule. conflex.netkallipos.gr By finding the lowest energy conformation, scientists can gain insights into the molecule's shape and steric properties.

Vibrational Spectra Prediction: Computational methods can predict the infrared and Raman spectra of a molecule. kallipos.grrsc.org This is achieved by calculating the vibrational frequencies of the bonds, which can then be compared to experimentally obtained spectra for identification and structural elucidation.

Electronic Structure Analysis: This involves the study of the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's reactivity and electronic properties. semanticscholar.org

Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated to predict how a molecule will behave in a chemical reaction. researchgate.net These descriptors help in understanding the sites of electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.netnih.govmdpi.com These models are widely used in drug discovery and toxicology to predict the properties of new compounds. nih.govmdpi.com

While the search results provided information on related compounds, such as 5-(4-Methoxyphenoxy)pentanal and 5-Methoxypentanal, no specific data tables or detailed research findings for this compound could be located. fluorochem.co.uknih.gov The absence of such information in the public domain prevents a detailed discussion and the creation of data tables as requested for the specified analytical and computational characteristics of this compound.

Further research or de novo computational studies would be required to generate the specific data needed to fulfill the detailed outline provided in the user's request.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The synthesis of 5-(3-Methoxyphenoxy)pentanal logically proceeds through two key bond formations: the carbon-oxygen ether bond and the creation of the terminal aldehyde. Future research will focus heavily on novel catalytic systems that can achieve these transformations with high efficiency, selectivity, and sustainability.

A primary route involves the etherification of 3-methoxyphenol (B1666288) with a 5-halopentanal precursor or, more likely, a protected alcohol like 5-chloropentan-1-ol, followed by oxidation. Modern catalytic methods such as the Chan-Lam and Buchwald-Hartwig cross-couplings, which form aryl ethers, are prime candidates for optimization. Future work could focus on developing more robust and cheaper catalysts, potentially moving from palladium to more abundant metals like copper or nickel. nih.gov

Another promising avenue is the direct, palladium-catalyzed formylation of a precursor using syngas (a mixture of CO and H₂). rsc.org For instance, a 4-(3-methoxyphenoxy)but-1-ene could undergo regioselective hydroformylation to yield the target linear aldehyde. acs.orgacs.org The development of ligands that precisely control regioselectivity to favor the linear aldehyde over the branched isomer is a significant research goal.

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and reusability. Research into polysilane-supported palladium catalysts or platinum dispersed on silica (B1680970) could lead to highly active and stable systems for key steps like alcohol oxidation to the aldehyde. rsc.orgspringerprofessional.de Polyoxometalates also represent a class of tunable catalysts that could be designed for specific oxidative or coupling reactions.

| Catalytic Strategy | Reaction Type | Potential Catalyst System | Key Research Goal |

| Aryl Ether Formation | C-O Cross-Coupling | Copper-based catalysts (Chan-Lam) | Development of air-stable, ligandless, or recyclable copper catalysts. nih.govresearchgate.net |

| Aldehyde Synthesis | Alcohol Oxidation | Heterogeneous Pt/SiO₂ | Achieving high selectivity to the aldehyde with minimal over-oxidation, using green oxidants like H₂O₂. rsc.org |

| Aldehyde Synthesis | Hydroformylation | Rhodium or Palladium complexes with specific ligands | Maximizing regioselectivity for the linear aldehyde from an alkene precursor. acs.orgacs.org |

| Integrated Synthesis | Formylation of Phenol (B47542) Derivative | Palladium acetate (B1210297) with custom ligands | Using inexpensive starting materials and syngas for a more atom-economical route. rsc.org |

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations

The principles of green chemistry are increasingly driving the search for bio-inspired and enzymatic synthetic methods. These approaches offer high selectivity under mild conditions, reducing waste and energy consumption.

For the synthesis of this compound, enzymes could be employed for the critical oxidation step. Alcohol dehydrogenases (ADHs) are well-known for their ability to selectively oxidize primary alcohols to aldehydes with high fidelity, preventing over-oxidation to the carboxylic acid. mdpi.com A potential pathway would involve the chemical synthesis of 5-(3-methoxyphenoxy)pentan-1-ol, followed by a clean, enzymatic oxidation to the final product.

Another advanced biocatalytic strategy involves multi-enzyme cascades. For example, a carboxylic acid reductase (CAR) can convert a carboxylic acid to an aldehyde, which is then typically reduced to an alcohol by endogenous reductases in a whole-cell system. mdpi.com By engineering the system and removing the subsequent reduction step, it might be possible to produce the aldehyde directly from 5-(3-methoxyphenoxy)pentanoic acid. This de novo synthesis approach, using engineered microorganisms, represents a frontier in biotechnology for chemical production. mdpi.com

The formation of the ether bond itself can be inspired by biological processes, although direct enzymatic synthesis of this specific non-natural ether is challenging. However, the use of enzymes in tandem with chemical steps within a one-pot synthesis is a burgeoning field that combines the best of both worlds.

Advanced Computational Modeling for Reaction Pathway Prediction and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern synthetic research. For a molecule like this compound, computational modeling can provide profound insights that accelerate development and bypass costly and time-consuming trial-and-error experimentation.

DFT-guided studies can be used to unravel the detailed mechanisms of catalytic reactions, such as the Chan-Lam etherification. nih.govresearchgate.net By calculating the energy profiles of different potential pathways and identifying the rate-determining steps, researchers can rationally design more efficient catalysts. For example, modeling can predict how different ligands on a metal catalyst will affect the activation barrier for transmetalation or reductive elimination, guiding the synthesis of improved catalysts. researchgate.net

Similarly, in biocatalysis, computational docking and molecular dynamics simulations can be used to predict how a substrate like 5-(3-methoxyphenoxy)pentan-1-ol would fit into the active site of various alcohol dehydrogenases. This allows for the pre-selection of the most promising enzyme candidates for laboratory testing, or even for the rational design of enzyme mutants with enhanced activity or stability for this specific substrate.

Computational studies on etherification reactions can also clarify the roles of different reagents and intermediates, helping to optimize reaction conditions for yield and selectivity. nrel.govresearchgate.net

Integration with Flow Chemistry and Automation for Scalable and Continuous Production

The transition from batch processing to continuous flow manufacturing is revolutionizing the production of fine chemicals and pharmaceuticals. springerprofessional.de The synthesis of this compound is an ideal candidate for this technology, which offers significant advantages in safety, efficiency, and scalability.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. acs.org This enhanced control can lead to higher yields, fewer byproducts, and improved safety, especially when dealing with exothermic reactions or unstable intermediates. For example, the selective oxidation of an alcohol to an aldehyde using hydrogen peroxide can be managed much more safely and efficiently in a continuous flow reactor. rsc.org

A future production setup for this compound could involve a multi-step continuous flow system. The first module could contain a packed-bed reactor with a heterogeneous catalyst for the etherification step. The output from this reactor would then flow directly into a second module for a catalytic oxidation or hydroformylation, followed by in-line purification, such as liquid-liquid extraction or chromatography. acs.org This integration of synthesis and purification streamlines the entire process, reducing manual handling and production time.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Difficult to control exotherms in large volumes. | Superior heat exchange and small reaction volumes enhance safety. rsc.org |

| Scalability | Scaling up can be non-linear and problematic. | Scaling is achieved by running the system for longer periods or in parallel. acs.org |

| Efficiency | Mixing and heat transfer can be inefficient. | Precise control over stoichiometry and residence time leads to higher yields and purity. |

| Automation | More complex to automate multiple steps. | Readily integrated with automated control and in-line analytics for process optimization. |

Investigation of Stereoselective Synthesis Pathways for Chiral Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the life sciences, where the biological activity of enantiomers can differ dramatically. Future research will undoubtedly explore the stereoselective synthesis of chiral derivatives of this compound. This would involve creating one or more stereocenters on the pentanal backbone.

A powerful strategy for achieving this is asymmetric catalysis. For example, a chiral aldehyde intermediate could be synthesized via a highly diastereoselective allylboration reaction. This method is known to create multiple stereocenters with excellent control, as demonstrated in the synthesis of complex pharmaceutical intermediates. acs.orgacs.orgelsevierpure.com By choosing the appropriate chiral borane (B79455) and aldehyde precursor, specific stereoisomers can be targeted.

Another approach is the use of chiral organocatalysts. A novel chiral aldehyde catalyst has been shown to mediate cascade reactions to form optically active heterocyclic compounds with high enantioselectivity. rsc.org Similar principles could be applied to functionalize the pentanal chain of a precursor to this compound. The decarboxylative asymmetric allylic alkylation (DAAA) is another modern technique capable of generating chiral aldehydes, including those with challenging all-carbon quaternary stereocenters. thieme-connect.com

For instance, the synthesis of a derivative like (R)-2-methyl-5-(3-Methoxyphenoxy)pentanal could be envisioned starting from 3-(3-methoxyphenoxy)propanal and using an asymmetric aldol (B89426) reaction with propionaldehyde, followed by further transformations. The development of such stereoselective routes would significantly expand the chemical space and potential applications of this class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Methoxyphenoxy)pentanal, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis or nucleophilic substitution. For example, coupling 3-methoxyphenol with a brominated pentanal precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C achieves moderate yields (~40–50%). Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to aldehyde precursor) and using anhydrous solvents to minimize hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include the aldehyde proton (δ 9.6–9.8 ppm) and methoxy group (δ 3.7–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 236.1052 for C₁₂H₁₆O₃) .

- Chromatography : HPLC with UV detection (λ = 270 nm) monitors purity, while GC-MS identifies volatile byproducts .

Q. How should this compound be stored to maintain stability, and what are its key degradation products?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Degradation products include 5-(3-Methoxyphenoxy)pentanoic acid (via aldehyde oxidation) and dimerization adducts. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde's electrophilicity. The electron-withdrawing 3-methoxyphenoxy group enhances carbonyl reactivity, favoring nucleophilic attack at the aldehyde carbon. Solvent effects (e.g., THF vs. DMF) are simulated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting) often arise from diastereomer formation or rotamers. Strategies include:

- Variable Temperature (VT) NMR : Identifies dynamic rotational barriers (e.g., hindered rotation around the phenoxy group) .

- 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximities .

- X-ray Crystallography : Provides unambiguous structural confirmation for crystalline derivatives .

Q. What role does this compound play in multi-step syntheses of complex organic molecules, and how are purification challenges addressed?

- Methodological Answer : The aldehyde serves as a key intermediate in prostaglandin and macrolide syntheses. For example, it participates in Horner-Wadsworth-Emmons olefination to form α,β-unsaturated ketones. Purification challenges (e.g., polar byproducts) are mitigated using reverse-phase flash chromatography (C18 silica, acetonitrile/water) or preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.